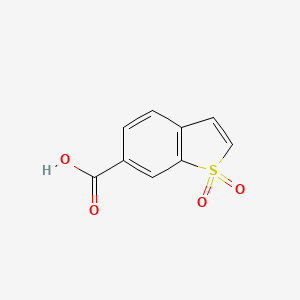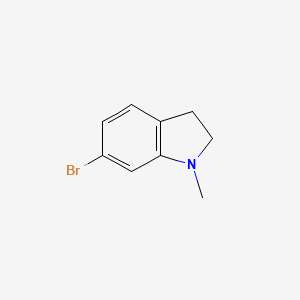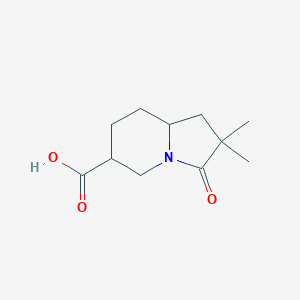![molecular formula C12H9NO3 B11891032 [(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile CAS No. 65031-11-0](/img/structure/B11891032.png)
[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methyl-2-oxo-2H-chromen-6-yl)oxy)acetonitrile is a chemical compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromenone core structure with a nitrile group attached via an ether linkage.
Preparation Methods
The synthesis of 2-((4-Methyl-2-oxo-2H-chromen-6-yl)oxy)acetonitrile typically involves the esterification of 4-methyl-2-oxo-2H-chromen-6-ol with chloroacetonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
2-((4-Methyl-2-oxo-2H-chromen-6-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of primary amines.
Scientific Research Applications
2-((4-Methyl-2-oxo-2H-chromen-6-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of photoactive materials and smart polymers.
Mechanism of Action
The biological activities of 2-((4-Methyl-2-oxo-2H-chromen-6-yl)oxy)acetonitrile are primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties. Additionally, it can modulate inflammatory pathways by inhibiting the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
2-((4-Methyl-2-oxo-2H-chromen-6-yl)oxy)acetonitrile can be compared with other coumarin derivatives such as:
2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)acetonitrile: Similar in structure but with the nitrile group attached at a different position, leading to variations in biological activity.
2-((3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide: Contains an amide group instead of a nitrile, which can affect its reactivity and biological properties.
Methyl 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate: Features a propanoate ester group, which can influence its solubility and pharmacokinetic properties.
Properties
CAS No. |
65031-11-0 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-6-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H9NO3/c1-8-6-12(14)16-11-3-2-9(7-10(8)11)15-5-4-13/h2-3,6-7H,5H2,1H3 |
InChI Key |
CXILJYQPRDESSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)

![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)



![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)



